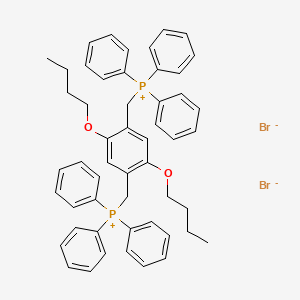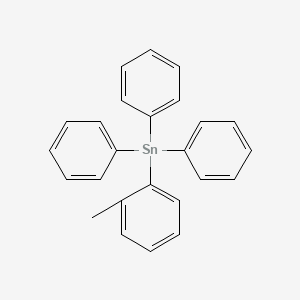
(2-Methylphenyl)(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Méthylphényl)(triphényl)stannane est un composé organostannique de formule moléculaire C28H28Sn. Ce composé présente un atome d'étain lié à un groupe 2-méthylphényle et à trois groupes phényles. Les composés organostanniques sont connus pour leur polyvalence en synthèse organique et leurs applications dans divers domaines, notamment la science des matériaux et la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
(2-Méthylphényl)(triphényl)stannane peut être synthétisé par la réaction de couplage de Stille, qui implique le couplage de composés organostanniques avec des halogénures ou des pseudohalogénures. La réaction nécessite généralement un catalyseur au palladium et peut être réalisée dans des conditions douces. Par exemple, la réaction entre le bromure de 2-méthylphényle et le chlorure de triphénylétain en présence d'un catalyseur au palladium peut donner du (2-Méthylphényl)(triphényl)stannane .
Méthodes de production industrielle
La production industrielle de (2-Méthylphényl)(triphényl)stannane peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production. Les mesures de sécurité sont cruciales en raison de la toxicité des composés organostanniques.
Analyse Des Réactions Chimiques
Types de réactions
(2-Méthylphényl)(triphényl)stannane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes d'organostannique.
Réduction : Les réactions de réduction peuvent convertir le composé en différents hydrures d'organostannique.
Substitution : Les groupes phényles peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Les nucléophiles comme les réactifs de Grignard ou les composés organolithium sont couramment utilisés.
Principaux produits
Oxydation : Oxydes d'organostannique.
Réduction : Hydrures d'organostannique.
Substitution : Divers composés organostanniques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
(2-Méthylphényl)(triphényl)stannane a plusieurs applications en recherche scientifique :
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés radiomarqués en imagerie diagnostique.
Industrie : Utilisé dans la production de polymères et de matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
(2-Methylphenyl)(triphenyl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers and materials with specific properties.
Propriétés
Formule moléculaire |
C25H22Sn |
|---|---|
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
(2-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
Clé InChI |
INXMKJLHEAJIMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



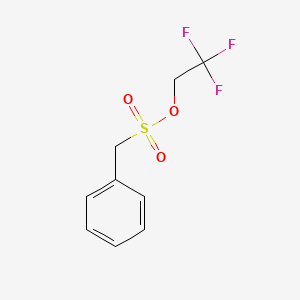



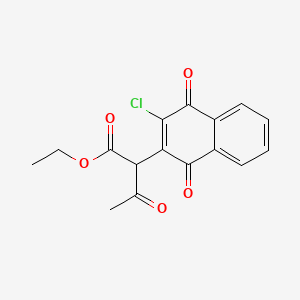

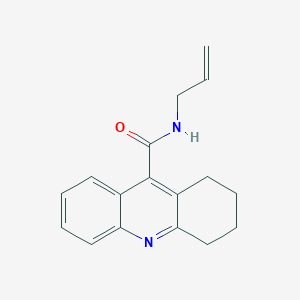

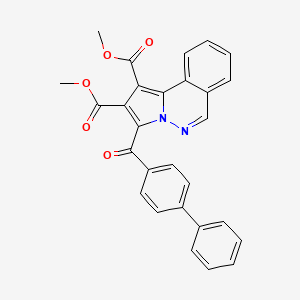
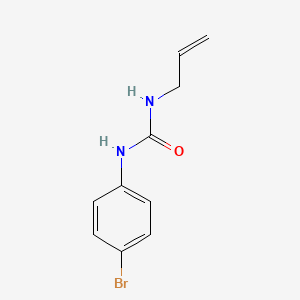
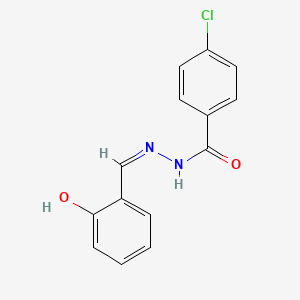
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
